molecular formula C20H36N2O5 B14631876 5,9,13,17,21-Pentaoxapentacosanedinitrile CAS No. 55333-89-6

5,9,13,17,21-Pentaoxapentacosanedinitrile

Cat. No.: B14631876
CAS No.: 55333-89-6
M. Wt: 384.5 g/mol
InChI Key: JGPNLQORWVVQPE-UHFFFAOYSA-N
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Description

5,9,13,17,21-Pentaoxapentacosanedinitrile is a synthetic organic compound characterized by the presence of multiple ether and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,13,17,21-Pentaoxapentacosanedinitrile typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the ether backbone: This can be achieved through Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions.

    Introduction of nitrile groups: The nitrile groups can be introduced via nucleophilic substitution reactions using cyanide ions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5,9,13,17,21-Pentaoxapentacosanedinitrile can undergo various chemical reactions, including:

    Oxidation: The ether groups can be oxidized to form carbonyl compounds.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.

    Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) are typically used for introducing nitrile groups.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,9,13,17,21-Pentaoxapentacosanedinitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5,9,13,17-Tetraoxapentacosanedinitrile: Similar structure but with one less ether group.

    5,9,13,17,21-Pentaoxapentacosane: Similar structure but without nitrile groups.

Uniqueness

5,9,13,17,21-Pentaoxapentacosanedinitrile is unique due to its combination of multiple ether and nitrile groups, which can impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

55333-89-6

Molecular Formula

C20H36N2O5

Molecular Weight

384.5 g/mol

IUPAC Name

4-[3-[3-[3-[3-(3-cyanopropoxy)propoxy]propoxy]propoxy]propoxy]butanenitrile

InChI

InChI=1S/C20H36N2O5/c21-9-1-3-11-23-13-5-15-25-17-7-19-27-20-8-18-26-16-6-14-24-12-4-2-10-22/h1-8,11-20H2

InChI Key

JGPNLQORWVVQPE-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)COCCCOCCCOCCCOCCCOCCCC#N

Origin of Product

United States

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